molecular formula C14H15ClN2O B2429411 3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide CAS No. 1539440-16-8

3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide

Cat. No.: B2429411
CAS No.: 1539440-16-8
M. Wt: 262.74
InChI Key: ZTPDXELPBNGGQG-UHFFFAOYSA-N
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Description

3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide is a chemical compound with a unique structure that combines a chloro-substituted benzamide with a cyanocyclopentyl group

Preparation Methods

The synthesis of 3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the cyanocyclopentyl group: This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.

    Chlorination of the benzamide:

    Coupling reaction: The final step involves coupling the cyanocyclopentyl group with the chlorinated benzamide under appropriate conditions, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.

    Substitution: The chloro group on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Material Science: It may be utilized in the development of novel materials with unique properties, such as polymers or coatings.

    Biological Studies: Researchers may use this compound to study its effects on various biological systems, including its potential as an inhibitor or activator of specific biochemical pathways.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide involves its interaction with molecular targets, such as enzymes or receptors. The cyanocyclopentyl group may play a role in binding to specific sites on the target molecule, while the chloro and methyl groups on the benzamide ring can influence the compound’s overall binding affinity and selectivity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

3-Chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide can be compared with other similar compounds, such as:

    3-Chloro-N-(1-cyanocyclopentyl)-4-fluoro-5-nitrobenzamide: This compound has a similar structure but includes a fluoro and nitro group, which can alter its chemical properties and reactivity.

    3-Chloro-N-(1-cyanocyclopentyl)pyridine-4-carboxamide: This compound features a pyridine ring instead of a benzamide, which can affect its binding interactions and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which can provide distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-chloro-N-(1-cyanocyclopentyl)-5-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-10-6-11(8-12(15)7-10)13(18)17-14(9-16)4-2-3-5-14/h6-8H,2-5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTPDXELPBNGGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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